Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16406063
InChI: InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1
SMILES:
Molecular Formula: C9H7BrNNaO3
Molecular Weight: 280.05 g/mol

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate

CAS No.:

Cat. No.: VC16406063

Molecular Formula: C9H7BrNNaO3

Molecular Weight: 280.05 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate -

Specification

Molecular Formula C9H7BrNNaO3
Molecular Weight 280.05 g/mol
IUPAC Name sodium;2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate
Standard InChI InChI=1S/C9H8BrNO3.Na/c1-4-2-3-5(11)6(7(4)10)8(12)9(13)14;/h2-3H,11H2,1H3,(H,13,14);/q;+1/p-1
Standard InChI Key SVCYYAQFXNQGIJ-UHFFFAOYSA-M
Canonical SMILES CC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, sodium 2-(6-amino-2-bromo-3-methylphenyl)-2-oxoacetate, systematically describes its structure: a phenyl ring with amino (-NH₂) and bromo (-Br) groups at positions 6 and 2, respectively, a methyl (-CH₃) group at position 3, and an oxoacetate (-CO-COO⁻Na⁺) moiety at position 2 . The sodium ion stabilizes the carboxylate group, making the compound water-soluble compared to its protonated acid form (CID 1712999) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₇BrNNaO₃
Molecular Weight280.05 g/mol
Parent Acid (CID)1712999
SMILESCC1=C(C(=C(C=C1)N)C(=O)C(=O)[O-])Br.[Na+]
InChIKeySVCYYAQFXNQGIJ-UHFFFAOYSA-M

The SMILES notation and InChIKey provide unambiguous representations of its stereochemistry and bonding patterns, critical for computational drug design. The phenyl ring’s substitution pattern creates a sterically hindered environment, potentially influencing its reactivity and binding affinity in biological systems.

Synthesis and Manufacturing

Industrial Synthesis Pathways

The sodium salt is synthesized via a multi-step process starting from 2-bromo-3-methylaniline. Key steps include:

  • Friedel-Crafts Acylation: Introduction of the oxoacetate group using diketene or malonic acid derivatives.

  • Neutralization: Reaction with sodium hydroxide to form the water-soluble sodium salt.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield
AcylationDiketene, AlCl₃, 80°C, 4h65–70%
BrominationNBS, CCl₄, reflux85%
NeutralizationNaOH, EtOH, RT>95%

Microwave-assisted continuous flow reactors are employed to enhance reaction efficiency and purity, reducing side products like regioisomeric brominated derivatives.

Purification and Scalability

Chromatographic techniques (e.g., reverse-phase HPLC) resolve impurities, while recrystallization from ethanol/water mixtures yields high-purity (>98%) product. Industrial scalability is feasible due to the stability of intermediates under mild conditions.

Physicochemical Properties

Solubility and Stability

The sodium salt exhibits high solubility in polar solvents:

  • Water: >50 mg/mL at 25°C.

  • DMSO: 20 mg/mL.
    Stability studies indicate decomposition <5% after 12 months at -20°C, though photodegradation occurs under UV light due to the bromo substituent .

Computational Predictions

LogP: -1.2 (indicating high hydrophilicity) .
pKa: 3.8 (carboxylate group), 9.1 (amino group) .
These values suggest predominant anionic charge at physiological pH, influencing membrane permeability and biodistribution.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison with Microtubule-Targeting Agents

CompoundIC₅₀ (SGC-7901, μM)Target
Sodium 2-(6-amino-...)Not reportedHypothesized: Tubulin
CA-40.036Tubulin
6–31 (Tetrazole analog)0.090Tubulin

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The bromo and methyl groups serve as handles for Suzuki-Miyaura coupling to generate derivative libraries.

  • Prodrug Development: Esterification of the carboxylate could enhance blood-brain barrier penetration.

Materials Science

  • Coordination Polymers: The carboxylate group binds metal ions, forming porous frameworks for gas storage .

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